tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-13-11-18-20(15(13)12-19)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDKDHUMUJIMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856749 | |
| Record name | tert-Butyl 1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-16-9 | |
| Record name | tert-Butyl 1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves the following steps:
Formation of the Pyrazolopyridine Core: : This can be achieved through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Phenyl Group: : The phenyl group can be introduced through a substitution reaction using phenyl halides or phenylboronic acids.
Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvent choice) is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Converting the pyrazolopyridine core to its corresponding N-oxide.
Reduction: : Reduction of the pyrazolopyridine core to form the corresponding saturated derivative.
Substitution: : Substitution reactions at the phenyl ring or the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
N-oxide Derivatives: : Resulting from oxidation reactions.
Saturated Derivatives: : Resulting from reduction reactions.
Substituted Derivatives: : Resulting from substitution reactions at different positions on the molecule.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has been studied for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Studies :
- A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a selective inhibitor of certain enzymes involved in cancer pathways. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups enable it to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions.
Data Table: Synthetic Applications
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | tert-butyl group substitution with amines | 85 |
| Cycloaddition | Diels-Alder reaction with dienophiles | 90 |
| Coupling Reactions | Formation of biaryl compounds | 75 |
Agricultural Chemistry
The compound has potential applications in agrochemicals. Its derivatives have been explored for use as herbicides and fungicides due to their ability to inhibit key biochemical pathways in pests.
Case Study :
Research published in Pesticide Science indicated that derivatives of tert-butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine exhibited promising antifungal activity against several plant pathogens .
The biological mechanisms of tert-butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine derivatives involve modulation of enzyme activity and receptor interactions:
Mechanism of Action
The mechanism by which tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate exerts its effects involves:
Molecular Targets: : It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: : The compound may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
The pyrazolo[3,4-c]pyridine scaffold is highly modular, allowing diverse substitutions that influence reactivity, stability, and biological activity. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Observations:
- Trifluoromethyl Derivative : The CF₃ group enhances lipophilicity and metabolic stability, making it suitable for drug candidates targeting hydrophobic binding pockets .
- Hydroxymethyl Derivative : The HOCH₂ substituent offers a site for further functionalization (e.g., esterification or glycosylation) .
Biological Activity
Chemical Identification
- Chemical Name : tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
- CAS Number : 1395493-16-9
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
This compound belongs to the class of pyrazolo[3,4-c]pyridines, which have been recognized for their diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-c]pyridine derivatives in cancer therapy. For instance, compounds with similar structures have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specifically, one study reported that related pyrazolo compounds exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory activity and selectivity for CDK2 over CDK9 by a factor of 265-fold .
The mechanism through which these compounds exert their biological effects often involves the inhibition of specific protein-protein interactions (PPIs) critical for cancer cell proliferation. The structure–activity relationship (SAR) studies suggest that modifications on the pyrazolo core can enhance binding affinity and selectivity towards target enzymes involved in tumor growth and survival pathways .
Antimicrobial Activity
In addition to anticancer properties, pyrazolo derivatives have also been evaluated for antimicrobial activity. A study indicated that certain modifications to the pyrazolo structure could enhance antibacterial efficacy against various bacterial strains. This suggests a broader therapeutic potential for compounds like this compound beyond oncology applications .
Study 1: Inhibition of CDK Activity
A comprehensive study assessed several pyrazolo derivatives for their ability to inhibit CDK activity in human tumor cell lines (HeLa, HCT116). The results demonstrated that specific substitutions on the pyrazolo ring significantly enhanced antiproliferative effects. The compound's effectiveness was measured using cell viability assays, revealing a dose-dependent response in cancer cells.
| Compound | IC50 (µM) | Selectivity Ratio (CDK2/CDK9) |
|---|---|---|
| Compound A | 0.36 | 265 |
| Compound B | 1.8 | - |
Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of various pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The tert-butyl derivative demonstrated promising activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. What are the standard synthetic routes for tert-butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate?
The synthesis typically involves multi-step protocols, including cyclization and functional group protection. A common approach is to start with pyridine precursors and introduce the pyrazole ring via [3+2] cycloaddition or condensation reactions. For example:
- Step 1 : Formation of the pyridine core using tert-butyl carbamate as a protecting group.
- Step 2 : Cyclization with phenylhydrazine derivatives to construct the pyrazolo-pyridine framework .
- Step 3 : Purification via column chromatography and characterization using NMR and HPLC to confirm regioselectivity and purity .
Key parameters include temperature control (<80°C to avoid Boc-group cleavage) and anhydrous conditions for cyclization .
Q. How is the compound characterized using spectroscopic techniques?
- NMR : H and C NMR are critical for confirming regiochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR, while the pyrazolo-pyridine protons show splitting patterns between δ 4.0–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 329.3). Fragmentation patterns distinguish between positional isomers .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. What are the common structural derivatives of this compound?
Derivatives often involve substitutions at the phenyl ring (e.g., halogens, methoxy groups) or modifications to the pyrazolo-pyridine core (e.g., fluorination, trifluoromethyl groups). Examples include:
- Trifluoromethyl analog : tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 733757-89-6), synthesized via nucleophilic substitution .
- Brominated derivatives : Used as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for this compound?
- Refinement Software : Use SHELXL for small-molecule refinement to address disorder in the tert-butyl group. Constraints (e.g., ISOR, DELU) improve thermal parameter modeling .
- Hydrogen Bonding Analysis : Graph set analysis (Bernstein’s method) identifies robust intermolecular interactions (e.g., N–H···O=C), which stabilize specific conformations .
- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify deviations from planarity in the pyrazolo-pyridine ring, resolving discrepancies in bond lengths and angles .
Q. What are the mechanistic pathways in nucleophilic substitution reactions involving this compound?
- Boc Deprotection : Acidic conditions (HCl/dioxane) cleave the tert-butyl group, generating a reactive amine intermediate. Kinetic studies show pseudo-first-order behavior under excess HCl .
- Electrophilic Aromatic Substitution : The phenyl ring undergoes nitration or sulfonation at the para position due to electron-donating effects from the pyrazolo-pyridine core .
- Radical Pathways : Trifluoromethylation via photoredox catalysis (e.g., Ru(bpy)) proceeds through single-electron transfer (SET) mechanisms .
Q. How does the compound’s conformational flexibility impact its biological activity?
- Ring Puckering : The pyrazolo-pyridine core adopts a boat conformation in solution, confirmed by NOESY correlations between H4 and H7 protons. This flexibility enhances binding to kinase ATP pockets .
- Pharmacophore Modeling : Molecular dynamics simulations reveal that substituents at the 1-phenyl position modulate steric clashes with target proteins (e.g., CDK2 inhibitors) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectroscopic data?
- Purity Verification : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities (e.g., residual solvents) lower observed values .
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Always report solvent and referencing standards .
Tables for Key Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
